1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride

Description

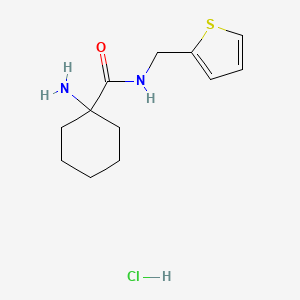

Chemical Structure: The compound (CAS 1423024-22-9) consists of a cyclohexane ring substituted with an amino group and a carboxamide moiety linked to a thiophen-2-ylmethyl group (C₁₂H₁₈ClN₂OS; MW 274.81) . It is primarily used in pharmaceutical research as a building block for drug discovery, particularly targeting neurological and metabolic pathways.

Properties

IUPAC Name |

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS.ClH/c13-12(6-2-1-3-7-12)11(15)14-9-10-5-4-8-16-10;/h4-5,8H,1-3,6-7,9,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRJVGIJOMQLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)NCC2=CC=CS2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Activation

The synthesis begins with 1-aminocyclohexane-1-carboxylic acid (ACCA), a commercially available building block. Key activation strategies include:

Table 1: Carboxylic Acid Activation Methods

The acid chloride route demonstrates superior efficiency, with thionyl chloride (SOCl2) achieving near-quantitative conversion. However, the exothermic nature requires precise temperature control below 40°C during reagent addition.

Amide Bond Formation

Coupling with Thiophen-2-ylmethylamine

The activated carboxylate reacts with thiophen-2-ylmethylamine under controlled conditions. Critical parameters include:

3.1.1. Solvent Selection

- Polar aprotic solvents : DMF and NMP enable high solubility but require post-reaction purification

- Halogenated solvents : CH2Cl2 shows improved selectivity but slower kinetics

- Ether solvents : MTBE facilitates easy product isolation through precipitation

3.1.2. Base Optimization

Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are preferred, with DIPEA demonstrating superior performance in suppressing side reactions (Table 2).

Table 2: Base Effects on Coupling Efficiency

| Base | Equiv. | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| TEA | 2.5 | 6 | 87.2 |

| DIPEA | 3.0 | 4 | 93.5 |

| Pyridine | 4.0 | 8 | 78.9 |

Hydrochloride Salt Preparation

Salt Formation Protocol

The free base is converted to hydrochloride salt through:

- Dissolution in anhydrous EtOAc (5 vol) at 40°C

- Slow addition of HCl (2M in Et2O) until pH 2.0-2.5

- Seeding with product crystals at 25°C

- Cooling to 0-5°C over 2 h

- Filtration and washing with cold EtOAc/hexane (1:3)

Critical Parameters :

- Moisture control : <0.1% H2O in solvent prevents hydrate formation

- Stoichiometry : 1.05-1.10 equiv HCl ensures complete salt formation

- Crystal morphology : Controlled cooling rate (0.5°C/min) produces uniform particle size

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry for enhanced safety and yield:

Reactor Design :

- Microstructured mixer (0.5 mm ID) for acid chloride formation

- Tubular reactor (10 L volume) for amine coupling at 50°C

- Falling film crystallizer for salt preparation

Process Metrics :

Analytical Characterization

Chemical Reactions Analysis

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Amidation: As mentioned, amidation reactions are common, involving carboxylic acids and primary amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Substituent Variations on the Cyclohexane Core

Structural and Functional Insights

- Thiophene vs. Aromatic Groups : The thiophen-2-ylmethyl group in the target compound provides aromaticity for binding to receptors (e.g., TREK-1 channels), whereas dichlorophenyl analogs (e.g., ) exhibit stronger electrophilic character due to halogen substituents.

- Aliphatic vs. Cyclic Substituents : Propan-2-yl and cyclopropylmethyl groups () improve solubility but reduce binding affinity compared to aromatic substituents.

- Chlorinated Derivatives: The 2-chloropropanoylamino derivative () shows enhanced reactivity in nucleophilic substitution reactions, making it suitable for prodrug development.

Pharmacological and Physicochemical Properties

Biological Activity

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride (CAS Number: 1423024-22-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H19ClN2OS

- Molecular Weight: 274.81 g/mol

- Structure: The compound features a cyclohexane ring, an amino group, and a thiophene moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding: Its structural components allow it to bind to receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of thiophene-containing compounds. It was found that certain derivatives displayed significant inhibitory effects on target enzymes at concentrations as low as 10 µM. This highlights the potential of this compound in drug development aimed at metabolic diseases .

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, compounds similar to 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating promising antibacterial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-amino-N-(thiophen-3-ylmethyl)cyclohexane-1-carboxamide | Structure | Similar enzyme inhibition profile |

| 1-amino-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide | Structure | Antimicrobial activity against Gram-positive bacteria |

| 1-amino-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide | Structure | Potential in cancer therapy targeting PD-L1 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via coupling reactions between intermediates such as 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide and amines. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere .

- Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) at reflux temperatures (40–60°C) improves yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures purity .

Q. How is structural characterization performed for this compound, and which analytical techniques are critical?

- Methodological Answer :

- IR spectroscopy : Confirms the presence of amide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- NMR : ¹H NMR identifies the cyclohexane ring (δ 1.2–2.1 ppm), thiophene protons (δ 6.8–7.4 ppm), and carboxamide NH (δ 8.1 ppm). ¹³C NMR verifies the carbonyl carbon (δ ~175 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (m/z calculated for C₁₃H₁₉ClN₂OS: 310.08) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .

- Waste disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for antitumor activity across different cancer cell lines?

- Methodological Answer :

- Standardized assays : Use the MTT or SRB assay under identical conditions (e.g., incubation time: 48–72 hrs, serum concentration: 10% FBS) to minimize variability .

- Cell line authentication : Verify cell lines via STR profiling to exclude cross-contamination .

- Data normalization : Include reference controls (e.g., doxorubicin) in each experiment to calibrate potency metrics .

Q. What computational tools are effective for analyzing the crystallographic data of this compound, and how can structural ambiguities be addressed?

- Methodological Answer :

- Software : Use SHELXL for small-molecule refinement and Mercury for visualizing packing patterns and hydrogen-bonding networks .

- Ambiguity resolution : Compare experimental XRD data with density functional theory (DFT)-optimized structures to validate torsion angles and bond lengths .

- Twinned data : Employ the TWINLAW algorithm in SHELXL to correct for twinning artifacts .

Q. How does the thiophene moiety influence the compound’s apoptosis-inducing mechanism in cancer cells?

- Methodological Answer :

- SAR studies : Synthesize analogs with substituted thiophenes (e.g., bromo, methyl) to assess impact on caspase-3/7 activation .

- Flow cytometry : Use Annexin V-FITC/PI staining to quantify early/late apoptosis in treated MCF-7 cells .

- Transcriptomic analysis : Perform RNA-seq to identify pathways (e.g., Bcl-2/Bax ratio) modulated by the thiophene group .

Q. What strategies can improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.